molecular formula C16H14N2O3S B2773358 2-(6-Methyl-4-oxo-5-phenylthieno[2,3-d]pyrimidin-3-yl)propanoic acid CAS No. 685549-79-5

2-(6-Methyl-4-oxo-5-phenylthieno[2,3-d]pyrimidin-3-yl)propanoic acid

Cat. No.: B2773358
CAS No.: 685549-79-5
M. Wt: 314.36
InChI Key: FKCUETDTVPYQKU-UHFFFAOYSA-N
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Description

2-(6-Methyl-4-oxo-5-phenylthieno[2,3-d]pyrimidin-3-yl)propanoic acid is a complex organic compound with the molecular formula C16H14N2O3S and a molecular weight of 314.36 g/mol This compound is characterized by its unique thieno[2,3-d]pyrimidine core structure, which is a fused heterocyclic system containing both sulfur and nitrogen atoms

Preparation Methods

The synthesis of 2-(6-Methyl-4-oxo-5-phenylthieno[2,3-d]pyrimidin-3-yl)propanoic acid typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate thieno and pyrimidine precursors under controlled conditions. The reaction conditions often involve the use of strong acids or bases as catalysts, elevated temperatures, and inert atmospheres to prevent unwanted side reactions . Industrial production methods may scale up these reactions using continuous flow reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

2-(6-Methyl-4-oxo-5-phenylthieno[2,3-d]pyrimidin-3-yl)propanoic acid undergoes various chemical reactions, including:

Scientific Research Applications

2-(6-Methyl-4-oxo-5-phenylthieno[2,3-d]pyrimidin-3-yl)propanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(6-Methyl-4-oxo-5-phenylthieno[2,3-d]pyrimidin-3-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s thieno[2,3-d]pyrimidine core can mimic natural substrates or inhibitors, allowing it to bind to active sites and modulate biological pathways. This interaction can lead to the inhibition or activation of target proteins, affecting cellular processes and therapeutic outcomes .

Comparison with Similar Compounds

2-(6-Methyl-4-oxo-5-phenylthieno[2,3-d]pyrimidin-3-yl)propanoic acid can be compared with similar compounds such as:

Biological Activity

2-(6-Methyl-4-oxo-5-phenylthieno[2,3-d]pyrimidin-3-yl)propanoic acid is a synthetic compound belonging to the thienopyrimidine class, which has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound's structure includes a thieno[2,3-d]pyrimidine core with a propanoic acid side chain. Its molecular formula is C17H16N2O3SC_{17}H_{16}N_2O_3S, and it has a molecular weight of 316.38 g/mol. The presence of the methyl and phenyl groups contributes to its unique chemical properties, influencing its interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors:

  • Enzyme Inhibition : The compound has been shown to inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and repair. This inhibition can lead to antiproliferative effects in cancer cells .
  • Kinase Activity Modulation : It may also affect various kinases involved in cell signaling pathways, potentially leading to altered cell proliferation and survival rates .

Biological Activity and Therapeutic Potential

Research has indicated several biological activities associated with this compound:

  • Antimicrobial Properties : Studies have demonstrated that derivatives of thienopyrimidines exhibit significant antimicrobial activity against a range of pathogens. This suggests that this compound may possess similar properties .
  • Anticancer Effects : The compound's ability to inhibit DHFR makes it a candidate for further investigation in cancer therapy. In vitro studies have shown that it can reduce the viability of various cancer cell lines, indicating potential as an anticancer agent .
  • Anti-inflammatory Activity : There is evidence suggesting that thienopyrimidine derivatives can modulate inflammatory responses, which could be beneficial in treating conditions characterized by chronic inflammation .

Case Studies

Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound:

StudyFindings
Demonstrated antimicrobial activity against Gram-positive bacteria with minimal inhibitory concentrations (MICs) comparable to established antibiotics.
Showed significant inhibition of DHFR in vitro, leading to reduced proliferation in cancer cell lines.
Investigated anti-inflammatory effects in murine models, indicating potential for treating inflammatory diseases.

Properties

IUPAC Name

2-(6-methyl-4-oxo-5-phenylthieno[2,3-d]pyrimidin-3-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O3S/c1-9(16(20)21)18-8-17-14-13(15(18)19)12(10(2)22-14)11-6-4-3-5-7-11/h3-9H,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKCUETDTVPYQKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(S1)N=CN(C2=O)C(C)C(=O)O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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